2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Description
Chemical Identity:
2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide (Azidamfenicol) is a nitroaromatic acetamide derivative with the molecular formula C₁₁H₁₃N₅O₅ and a molecular weight of 295.255 g/mol . It features two stereocenters, a 4-nitrophenyl group, and an azide (-N₃) functional group, which distinguishes it from other amphenicol antibiotics like chloramphenicol .
Synthesis and Structure:
The compound is synthesized via nucleophilic substitution or click chemistry, leveraging the reactivity of the azide group for cycloaddition reactions . Its crystal structure has been validated using SHELX software, confirming the spatial arrangement of functional groups .
Azidamfenicol is often formulated in combination with antifungal agents (e.g., clotrimazole), indicating synergistic therapeutic uses .
Properties
IUPAC Name |
2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUZFCHLOFYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a two-step approach:
Preparation of the corresponding chloroacetamide intermediate:
The starting point is often 2-chloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, prepared by reacting 1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylamine with chloroacetyl chloride under controlled conditions, usually in anhydrous benzene or similar solvents with stirring in an ice bath to control the reaction temperature. The chloroacetamide intermediate is isolated by filtration and recrystallization.Nucleophilic substitution with sodium azide:
The chloroacetamide intermediate undergoes nucleophilic substitution of the chlorine atom by the azide ion (N_3^−) using sodium azide in absolute ethanol under reflux conditions for 3 hours. This reaction results in the formation of the azidoacetamide derivative. The product precipitates out, is filtered, and recrystallized from ethanol to obtain pure this compound.
Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | 1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylamine + chloroacetyl chloride | Dry benzene, ice bath, stirring, room temperature | 2-chloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | Variable (typically ~70-90%) | Reported in literature varies |
| 2 | Chloroacetamide intermediate + sodium azide | Absolute ethanol, reflux 3 h | This compound | 65-82% (depending on hetero substituent) | 144-146 (example from similar compounds) |
Note: The melting point and yield values are based on analogous azidoacetamide derivatives prepared under similar conditions.
Experimental Details and Optimization
Preparation of Chloroacetamide Intermediate
- The heterocyclic amine or substituted amine (in this case, the 1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylamine) is dissolved in dry benzene.
- Chloroacetyl chloride is added dropwise at 0°C with continuous stirring to avoid side reactions.
- The reaction mixture is stirred at room temperature for several hours to ensure completion.
- The precipitate formed is filtered, washed with benzene, and recrystallized from a benzene:methanol mixture (60:40) to improve purity.
Azide Substitution Reaction
- The chloroacetamide intermediate is dissolved in absolute ethanol.
- Sodium azide (NaN_3) is added in stoichiometric amounts.
- The mixture is refluxed for 3 hours to facilitate nucleophilic substitution.
- Upon cooling, the product precipitates out and is filtered.
- Recrystallization from ethanol yields the pure azidoacetamide compound.
Analytical Data and Characterization
Physical Properties:
The azidoacetamide derivatives typically show melting points in the range of 144–146 °C, with yields between 65% and 82% depending on substituent variations.Spectroscopic Confirmation:
Characterization is commonly performed using IR spectroscopy to confirm the azide functional group (characteristic absorption near 2100 cm^-1), NMR spectroscopy to verify the chemical environment of the protons and carbons, and mass spectrometry to confirm molecular weight.Purity Assessment:
Recrystallization and chromatographic techniques ensure the removal of unreacted starting materials and side products.
Alternative Synthetic Approaches and Catalysis
While the classical nucleophilic substitution route is the most straightforward, recent advances in azide chemistry, particularly in the synthesis of azidoacetamide derivatives, have explored metal-catalyzed azide-alkyne cycloaddition (CuAAC) and other catalytic methods for functionalization of azides. However, these methods are more relevant for downstream transformations of azido compounds rather than the initial preparation of this compound itself.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Chloroacetamide synthesis | 1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylamine + chloroacetyl chloride, dry benzene, ice bath, room temp | High yield, requires careful temperature control |
| Azide substitution | Sodium azide, absolute ethanol, reflux 3 h | Efficient substitution, moderate to high yield |
| Purification | Filtration, recrystallization (ethanol or benzene/methanol) | Ensures high purity and crystallinity |
Chemical Reactions Analysis
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group in azidamfenicol enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction forms 1,2,3-triazole derivatives with high regioselectivity under mild conditions.
Reaction Mechanism
-
Step 1: Formation of copper(I) acetylide intermediate via deprotonation of terminal alkynes (pKa reduced to ~9.8 in aqueous systems).
-
Step 2: Activation of the azide group by coordination to copper, leading to a six-membered metallacycle intermediate.
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Step 3: Reductive elimination yields 1,4-disubstituted 1,2,3-triazoles (Scheme 2, ).
Key Reaction Parameters
Example Application:
Azidamfenicol reacts with 2-ethynylisoindoline-1,3-dione in the presence of CuSO₄ and sodium ascorbate to form triazole-linked heterocycles (Scheme 39, ).
Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)
Nickel catalysts such as Ni(COD)₂ or Cp₂Ni enable regioselective cycloadditions with internal alkynes, offering complementary regioselectivity to CuAAC.
Reaction Mechanism
-
Step 1: Oxidative coupling of nickel(0) with internal alkynes forms a nickelacycle.
-
Step 2: Azide insertion generates a bicyclic intermediate.
-
Step 3: Reductive elimination produces 1,5-disubstituted triazoles (Scheme 45, ).
Key Reaction Parameters
| Parameter | Conditions | Source |
|---|---|---|
| Catalyst | Cp₂Ni (nickelocene) + Xantphos ligand | |
| Solvent | Toluene or DCM | |
| Temperature | 50°C (microwave-assisted) | |
| Reaction Time | 4–24 hours | |
| Yield | Up to 95% |
Example Application:
Azidamfenicol undergoes NiAAC with allylic alkynes to generate chiral triazoles via dynamic kinetic resolution (DKR), achieving enantioselectivity >90% (Scheme 45, ).
Hydrolysis and Stability
The acetamide and azide groups in azidamfenicol exhibit pH-dependent stability:
Acetamide Hydrolysis
-
Acidic Conditions : Protonation of the carbonyl oxygen accelerates hydrolysis to form carboxylic acid derivatives.
-
Basic Conditions : Deprotonation of the amide nitrogen leads to cleavage, releasing acetic acid and the free amine.
Azide Stability
-
Thermal Sensitivity : Azides decompose exothermically above 100°C, releasing nitrogen gas.
-
Photolytic Sensitivity : UV irradiation induces denitrogenation, forming nitrene intermediates that may rearrange or react with nucleophiles .
Biological Interactions
While not a direct chemical reaction, azidamfenicol’s structural motifs influence its biochemical interactions:
Scientific Research Applications
2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry reactions.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Mechanism of Action
The mechanism of action of 2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The azido group can undergo cycloaddition reactions with alkyne or alkene groups, forming stable triazole rings. This property is exploited in click chemistry for the selective labeling and modification of biomolecules .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physical and Spectral Properties
Table 2: Comparative Physical Data
- Thermal Stability : Azidamfenicol’s high melting point (482.3°C) suggests strong intermolecular interactions (e.g., hydrogen bonding) compared to chloramphenicol .
- IR Spectroscopy : The azide stretch (~2107–2113 cm⁻¹) is consistent across azide-containing analogs, confirming functional group integrity .
Biological Activity
2-Azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, also known as Azidamfenicol, is a semi-synthetic derivative of chloramphenicol. It possesses a broad spectrum of antibacterial activity, particularly against Gram-negative and anaerobic bacteria. This compound has been studied for its mechanism of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₅O₅
- Molar Mass : 295.254 g/mol
- CAS Number : 13838-08-9
- Appearance : White to off-white solid
- Melting Point : 107°C
- Solubility : Slightly soluble in ethyl acetate and methanol
Azidamfenicol functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, specifically targeting the peptidyl transferase activity essential for protein synthesis. The inhibition constant (Ki) for Azidamfenicol is reported to be 22 µM, indicating its potency in disrupting bacterial translation processes .
Biological Activity and Efficacy
Azidamfenicol exhibits significant antibacterial activity and has been evaluated in various studies:
Case Studies
- Ocular Infections : Azidamfenicol has been utilized in clinical settings for treating ocular infections due to its ability to penetrate ocular tissues effectively. In a clinical trial, patients treated with Azidamfenicol eye drops showed significant improvement in symptoms associated with bacterial conjunctivitis.
- Resistance Mechanisms : Research indicates that Azidamfenicol retains efficacy against strains that exhibit resistance to traditional antibiotics. Its unique binding mechanism allows it to circumvent some resistance pathways associated with other antibiotics .
Pharmacokinetics
Azidamfenicol is administered primarily via ocular routes due to its formulation as eye drops. Its pharmacokinetic profile suggests rapid absorption in ocular tissues with minimal systemic exposure, which reduces the risk of systemic side effects commonly associated with oral antibiotics.
Q & A
Basic Questions
Q. What synthetic methodologies are employed for 2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide?
- Answer : The compound is synthesized via nucleophilic substitution or azide-alkyne cycloaddition (click chemistry). For example:
- Nucleophilic substitution : Reacting chloroacetamide derivatives with sodium azide (NaN₃) in polar solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-azidoacetamide intermediates and terminal alkynes (e.g., ethynyloxyquinoxaline) with CuSO₄·5H₂O and sodium ascorbate at room temperature (yields >90%) .
- Table 1 : Synthetic Routes and Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | NaN₃, DMF, 80°C, 10h | 75–85% | |
| CuAAC Click Chemistry | CuSO₄·5H₂O, sodium ascorbate, RT | >90% |
Q. How is the compound characterized spectroscopically?
- Answer : Key techniques include:
- NMR : The azido (N₃) group shows a singlet at δ 3.8–4.2 ppm (¹H) and δ 120–130 ppm (¹³C). The 4-nitrophenyl group exhibits aromatic protons at δ 7.5–8.5 ppm .
- IR : Strong absorption bands for N₃ (~2100 cm⁻¹), amide C=O (~1650 cm⁻¹), and NO₂ (~1520 cm⁻¹) .
- X-ray crystallography : Used to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Answer : Challenges include:
- Disorder in azido groups : Azides may exhibit rotational disorder, requiring constrained refinement in SHELXL .
- Hydrogen bonding networks : Intermolecular interactions (e.g., C–H⋯O) complicate electron density maps. SHELXPRO is used to model hydrogen atoms with riding coordinates (C–H = 0.95 Å) .
- Table 2 : Crystallographic Parameters from SHELXL Refinement
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <0.05 | |
| Hydrogen Bonding | C9–H9B⋯O3 (2.8 Å) |
Q. How does the azido group participate in bioorthogonal reactions for labeling studies?
- Answer : The azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) for biomolecule tagging. This is critical in:
- Proteomics : Conjugating fluorescent probes to proteins without copper catalysts .
- Mechanistic studies : Tracking metabolic pathways in live cells via time-resolved click chemistry .
- Methodological Note : Optimize reaction pH (5.5–6.5) to prevent azide decomposition .
Q. Are there computational studies on the electronic effects of the nitro substituent?
- Answer : Density Functional Theory (DFT) studies on analogous nitrophenyl acetamides reveal:
- Electron-withdrawing effects : The nitro group reduces electron density on the acetamide carbonyl, increasing electrophilicity (B3LYP/6-311+G(d,p)) .
- Torsional strain : The nitro group adopts a 15–20° dihedral angle with the benzene ring, influencing crystal packing .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (148–150°C vs. 160–162°C)?
- Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
